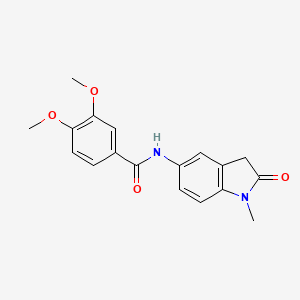

![molecular formula C12H21NO5 B2768393 {4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid CAS No. 946682-30-0](/img/structure/B2768393.png)

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid

Overview

Description

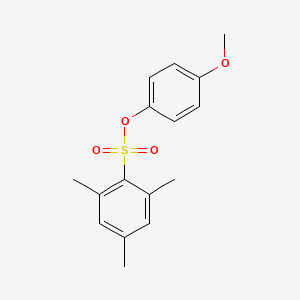

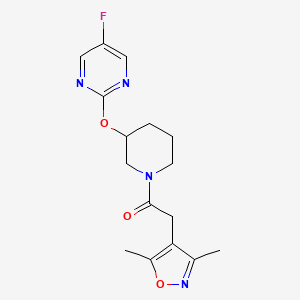

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₂H₂₁NO₅ . It is a solid powder and has a molecular weight of approximately 259.3 g/mol . This compound is often used in research and is not intended for human or veterinary use .

Molecular Structure Analysis

The compound’s structure consists of a tetrahydro-2H-pyran ring with an amino group protected by the BOC group. The carboxymethyl group (acetic acid moiety) is attached to the ring. The InChI code for this compound is: 1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(8-9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16),(H,14,15) .

Physical And Chemical Properties Analysis

Scientific Research Applications

Quantitative Analysis of Tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl group, a crucial protecting group in peptide synthesis, can be quantitatively cleaved from N-blocked amino acids and peptides. A method utilizing perchloric acid solution in acetic acid for cleavage and determination of this group has been developed, highlighting its importance in the synthesis and analysis of complex organic molecules (Ehrlich-Rogozinski, 1974).

Synthesis of Heterocyclic Substituted α-Amino Acids

The compound has applications in the synthesis of novel heterocyclic substituted α-amino acids derived from L-aspartic acid, demonstrating the versatility of the alkynyl ketone functionality as a building block. This synthesis approach leads to the generation of compounds like pyridines, pyrazolines, isoxazoles, and triazoles, which are crucial for the development of new pharmaceuticals and bioactive molecules (Adlington et al., 2000).

Chelating Agent Synthesis for Molecular Imaging

The synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a precursor chelating agent for lanthanide ions, is another application. This compound is used to label various functional moieties or macromolecules, enhancing the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media in molecular imaging. The method described is convenient and cost-effective, making it accessible for widespread use in the development of diagnostic tools (Li et al., 2009).

Germination Inhibitory Constituents

Research on Erigeron annuus has led to the isolation of compounds like (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, which exhibit significant germination inhibitory effects. Such studies contribute to understanding plant biochemistry and could have implications for agriculture, particularly in the development of natural herbicides or growth regulators (Oh et al., 2002).

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids, showcases the application in creating compounds with potential medicinal properties. This process highlights the role of tert-butoxycarbonyl amino derivatives in the synthesis of fluorinated compounds, which are of interest due to their unique chemical properties and potential therapeutic uses (Iminov et al., 2015).

Safety and Hazards

- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or enzymes, possibly altering their function or activity.

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(8-9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOXLDGTCZNVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

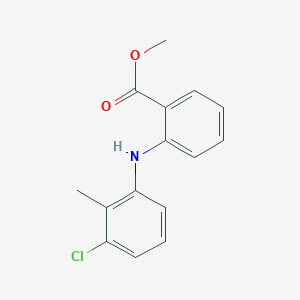

![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)

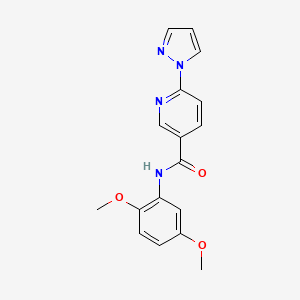

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)